molecular formula C12H9ClO B1608588 3-(4-Chlorophenyl)phenol CAS No. 28023-90-7

3-(4-Chlorophenyl)phenol

Cat. No.: B1608588
CAS No.: 28023-90-7
M. Wt: 204.65 g/mol
InChI Key: CIPDQYWUAVNLSD-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)phenol is an organic compound that belongs to the class of chlorophenols. Chlorophenols are a group of chemicals where one or more chlorine atoms are bonded to a phenol molecule. This compound is characterized by the presence of a chlorine atom attached to the phenyl ring, which is further connected to another phenyl ring through a hydroxyl group. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(4-Chlorophenyl)phenol can be synthesized through the chlorination of phenol. The process involves the electrophilic halogenation of phenol with chlorine in the presence of a catalyst. The reaction is typically carried out in polar solvents to favor the formation of the 4-chloro derivative .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination of phenol. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous reactors and advanced separation techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and sulfuric acid are employed for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

3-(4-Chlorophenyl)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of 3-(4-Chlorophenyl)phenol involves the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP in cells, leading to cell death. The strength of this effect is related to the degree of chlorination, with higher chlorinated compounds exhibiting stronger inhibitory effects .

Comparison with Similar Compounds

  • 2-Chlorophenol
  • 4-Chlorophenol
  • 2,4-Dichlorophenol
  • 2,4,6-Trichlorophenol

Comparison: 3-(4-Chlorophenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other chlorophenols, it has a higher melting point and different solubility characteristics. Its specific structure also influences its reactivity and applications in various fields .

Properties

IUPAC Name

3-(4-chlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPDQYWUAVNLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182301
Record name 3-Biphenylol, 4'-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28023-90-7
Record name 3′-Hydroxy-4-chlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28023-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Biphenylol, 4'-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028023907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Biphenylol, 4'-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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